1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid” has the CAS Number 1365836-31-2 . It has a molecular weight of 269.22 and a molecular formula of C10H14F3NO4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14F3NO4/c1-6(2)18-8(17)14-4-3-9(5-14,7(15)16)10(11,12)13/h6H,3-5H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . The boiling point information is not available .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring is a common feature in many biologically active compounds. Its saturated nature allows for a high degree of stereochemical diversity, which is crucial in the design of molecules with specific biological activities. The trifluoromethyl group in the compound can enhance the lipophilicity and metabolic stability of potential drug candidates .
Pharmacology: Target Selectivity
The structural features of pyrrolidine derivatives, such as stereochemistry and substituent orientation, can significantly influence their binding to biological targets. This compound’s specific configuration may be explored for selective interaction with enantioselective proteins, leading to a variety of pharmacological profiles .
Safety and Hazards
properties
IUPAC Name |
1-propan-2-yloxycarbonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO4/c1-6(2)18-8(17)14-4-3-9(5-14,7(15)16)10(11,12)13/h6H,3-5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLWVWCFGWGOJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(C1)(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1365836-31-2 | |
Record name | 1-[(propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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